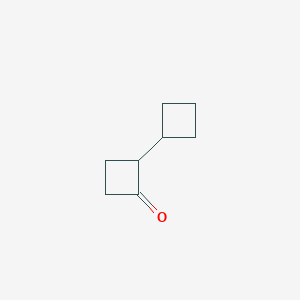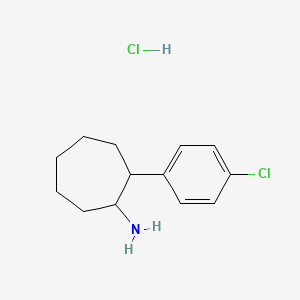
(5-Cyclopropylisoxazol-4-yl)methanol
Vue d'ensemble
Description
“(5-Cyclopropylisoxazol-4-yl)methanol” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is a key intermediate in the synthesis of various pharmaceutically important compounds.
Synthesis Analysis
Isoxazoles, such as “this compound”, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The InChI code for this compound is 1S/C7H9NO2/c9-4-6-3-8-10-7(6)5-1-2-5/h3,5,9H,1-2,4H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Compounds
(5-Cyclopropylisoxazol-4-yl)methanol and its derivatives play a significant role in the synthesis of novel compounds with potential therapeutic applications. The compound is involved in the synthesis of various derivatives that exhibit cytotoxic activity against human cancer cell lines. For instance, a study by Rao et al. (2014) demonstrated the synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, where (3-arylisoxazol-5-yl)methanol was a key intermediate. The derivatives showed potent cytotoxicity against several human cancer cell lines, highlighting the compound's relevance in medicinal chemistry (Rao et al., 2014).
Chemical Synthesis and Characterization
The versatility of this compound extends to its use in chemical synthesis and characterization of novel compounds. In one study, Gaynor et al. (2023) described the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process. The study emphasized the potential of this compound and its derivatives as precursors for synthesizing biomimetic chelating ligands, underlining its significance in the field of chemical synthesis (Gaynor et al., 2023).
Medicinal Chemistry and Drug Design
The compound's relevance is also notable in medicinal chemistry and drug design. Research has shown its involvement in the synthesis of novel compounds with potential as selective inhibitors. For example, Tabatabai et al. (2012) designed and synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor. The compound was synthesized based on docking studies and exhibited favorable selectivity for the COX-2 isoenzyme, indicating its potential in the development of anti-inflammatory drugs (Tabatabai et al., 2012).
Safety and Hazards
Orientations Futures
The future directions for “(5-Cyclopropylisoxazol-4-yl)methanol” and similar compounds lie in the development of new eco-friendly synthetic strategies . Given their significance in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Mécanisme D'action
Mode of Action
The mode of action of isoxazoles can also vary. They might interact with their targets through a variety of mechanisms, potentially leading to changes in cellular function or signaling pathways .
Biochemical Pathways
Isoxazoles might affect various biochemical pathways depending on their specific structures and targets. For example, some isoxazoles have been found to disrupt pigment biosynthesis via an inhibition of 4-hydroxyphenylpyruvate dioxygenase .
Result of Action
The molecular and cellular effects of isoxazoles can vary depending on their specific structures and targets. They might lead to a variety of effects, such as changes in cellular signaling, gene expression, or cell function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of isoxazoles. For example, certain isoxazoles are stable at room temperature .
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-3-8-10-7(6)5-1-2-5/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMDULDHCJZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896506-45-8 | |
| Record name | (5-cyclopropyl-1,2-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)




![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
